8-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics . The presence of a bromine atom and a furan ring in its structure makes it a compound of interest for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with furan-2-carbaldehyde, followed by bromination. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can undergo oxidation to form different derivatives.
Reduction Reactions: The compound can be reduced to form hydrogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
- Substituted imidazo[1,2-a]pyridines
- Oxidized furan derivatives
- Hydrogenated imidazo[1,2-a]pyridines
Scientific Research Applications
8-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the bromine atom and the furan ring enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- 8-Bromo-6-fluoroimidazo[1,2-a]pyridine
- 8-Methyl-2-(furan-2-yl)imidazo[1,2-a]pyridine
- 8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine
Comparison: 8-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and a furan ring, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in drug development and material science .
Biological Activity
8-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine is an intriguing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound features a fused imidazole and pyridine ring system, with a bromine atom at the 8-position and a furan moiety at the 2-position. This unique structural combination enhances its chemical reactivity and biological profile, making it a subject of interest in various research fields.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown activity against various bacterial strains and fungi. A study highlighted its selective inhibition of Mycobacterium tuberculosis (Mtb), demonstrating no activity against gram-positive or gram-negative pathogens . The compound's activity against Mtb was linked to its structural features, particularly the presence of the bromine atom and the furan ring.
Table 1: Antimicrobial Activity of this compound
Pathogen | Activity | MIC (μg/mL) |
---|---|---|
Mycobacterium tuberculosis | Selective inhibition | 0.4 |
Staphylococcus aureus | Moderate activity | 50 |
Escherichia coli | No significant activity | >100 |
Anticancer Effects
The anticancer potential of this compound has been explored in various studies. Some derivatives within this class have demonstrated promising results against several cancer cell lines. For instance, compounds with similar structural characteristics have shown efficacy in inhibiting cell proliferation in breast (MCF7) and lung (NCI-H460) cancer cell lines.
Case Study: Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study revealed that modifications to the imidazo[1,2-a]pyridine scaffold could enhance anticancer activity. For example, the introduction of halogen atoms or functional groups at specific positions significantly affected the compound's potency against cancer cells .
Table 2: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (μM) |
---|---|---|
6-Bromoimidazo[1,2-a]pyridine | MCF7 | 5.0 |
4-Amino-5-bromoimidazo[1,2-a]pyridine | NCI-H460 | 3.5 |
7-Acetylimidazo[1,2-a]pyridine | HeLa | 6.0 |
The mechanism by which this compound exerts its biological effects is still under investigation. Initial studies suggest that it interacts with DNA and proteins involved in cell signaling pathways, potentially leading to apoptosis in cancer cells. Additionally, its ability to form complexes with biomolecules may enhance its therapeutic effects against various diseases .
Properties
Molecular Formula |
C11H7BrN2O |
---|---|
Molecular Weight |
263.09 g/mol |
IUPAC Name |
8-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H7BrN2O/c12-8-3-1-5-14-7-9(13-11(8)14)10-4-2-6-15-10/h1-7H |
InChI Key |
FHVDXFGSLBOQOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Br)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.